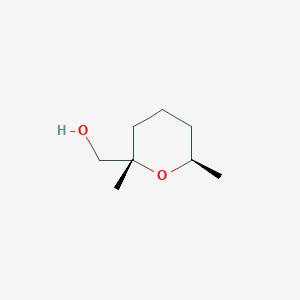
trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that has been synthesized using different methods.
作用機序
The mechanism of action of trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol in cancer treatment is not fully understood. However, studies have shown that the compound induces apoptosis, which is a process of programmed cell death. This leads to the inhibition of cancer cell growth and proliferation.
生化学的および生理学的効果
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol has been shown to have various biochemical and physiological effects. Studies have shown that the compound can modulate the activity of different enzymes, including caspases, which are involved in the regulation of apoptosis. It also has anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of using trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol in lab experiments is its high yield and purity. It is also readily available, making it easy to obtain for research purposes. However, one of the limitations is that the mechanism of action is not fully understood, which makes it challenging to optimize its use in different applications.
将来の方向性
There are numerous future directions for the use of trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol. One of the most significant is in the development of new cancer therapies. Studies are ongoing to optimize its use in cancer treatment and to understand its mechanism of action fully. Other potential applications include the treatment of inflammatory diseases and the development of new drugs with improved efficacy and safety profiles.
Conclusion:
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in different fields. It has been synthesized using different methods and has been the subject of numerous scientific studies. Its potential applications in cancer treatment and the treatment of inflammatory diseases make it a promising compound for future research. However, further studies are needed to optimize its use and to fully understand its mechanism of action.
合成法
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol can be synthesized using different methods. One of the most common methods involves the reaction of 2,6-dimethyl-2H-pyran with hydroxylamine hydrochloride in the presence of a catalyst. The reaction leads to the formation of the desired compound with high yield and purity.
科学的研究の応用
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol has been the subject of numerous scientific studies due to its potential applications in different fields. One of the most significant applications is in the field of medicine. Studies have shown that the compound has anticancer properties and can be used in the treatment of different types of cancer, including breast, lung, and colon cancer.
特性
CAS番号 |
116409-38-2 |
|---|---|
製品名 |
trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol |
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
[(2S,6R)-2,6-dimethyloxan-2-yl]methanol |
InChI |
InChI=1S/C8H16O2/c1-7-4-3-5-8(2,6-9)10-7/h7,9H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChIキー |
SVASHMIUDJIIOL-SFYZADRCSA-N |
異性体SMILES |
C[C@@H]1CCC[C@@](O1)(C)CO |
SMILES |
CC1CCCC(O1)(C)CO |
正規SMILES |
CC1CCCC(O1)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



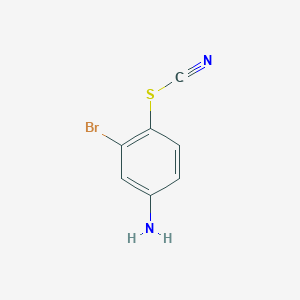
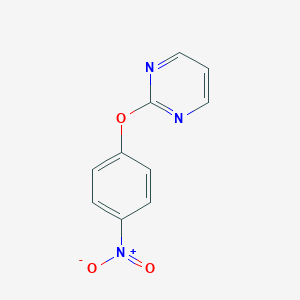
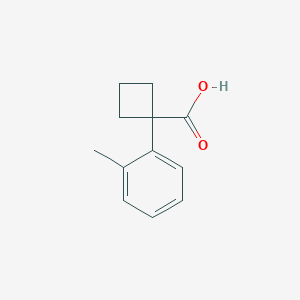
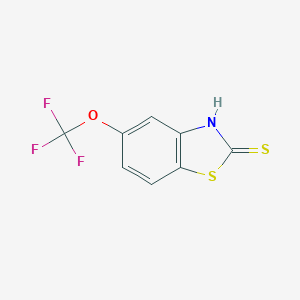
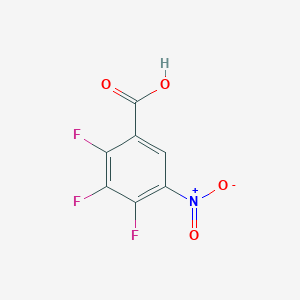
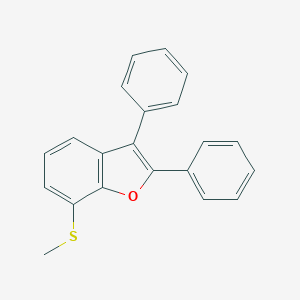
![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)
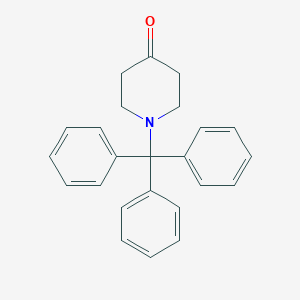
![1H-Thieno[2,3-d]pyrimidine-2,4-dithione](/img/structure/B172848.png)
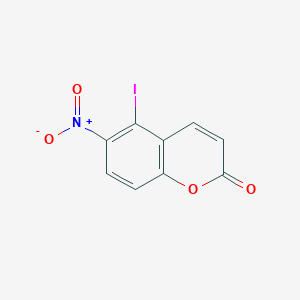
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B172851.png)
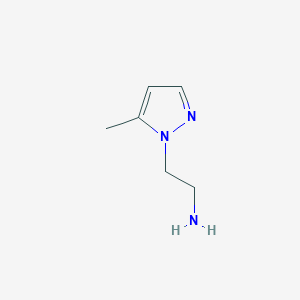
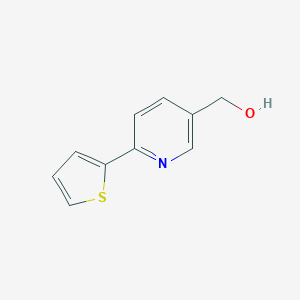
![6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B172859.png)